![molecular formula C24H24N4O3S2 B2583657 N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide CAS No. 1251549-67-3](/img/no-structure.png)

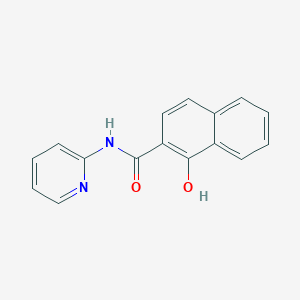

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

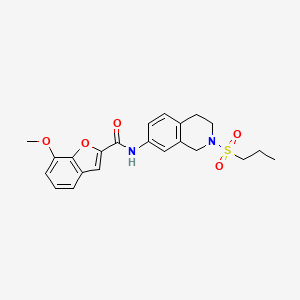

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic N-oxide Derivatives and Their Applications

Heterocyclic N-oxide derivatives, including pyridine and pyrazine compounds, are pivotal in organic synthesis, catalysis, and medicinal chemistry due to their versatility as synthetic intermediates and their biological significance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, alongside medicinal applications. Specifically, some potent N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in drug development and therapeutic interventions. The diverse functionalities of heterocyclic N-oxide derivatives underscore their utility in advancing chemistry and pharmaceutical sciences, demonstrating their role in facilitating a range of chemical reactions and contributing to the discovery of new therapeutic agents (Li et al., 2019).

Antitubercular Activity of Derivatives

Further exploration into N-substituted derivatives related to pyridine and pyrazine frameworks has shown significant in vitro antitubercular activity against various strains of mycobacteria. Compounds derived from modifications of isoniazid structure, when combined with the N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, displayed comparable or superior efficacy to isoniazid, one of the primary drugs for tuberculosis treatment. This suggests the potential of such derivatives in enhancing antitubercular drug development, offering a pathway to address drug-resistant strains of tuberculosis through chemical modifications of existing pharmacophores (Asif, 2014).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have been shown to interact with a variety of enzymes and proteins, inhibiting their activity . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide in laboratory settings are not yet fully known. Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have been shown to interact with various enzymes or cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

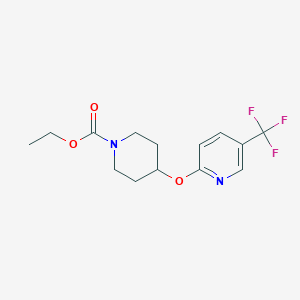

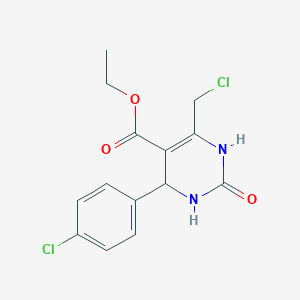

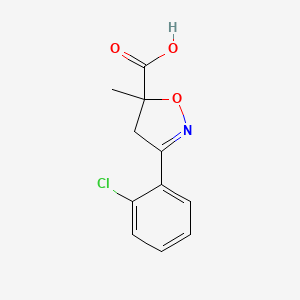

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-amino-3,4-dihydropyrazine-5-carboxamide to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide, which is then reacted with 2-pyridinecarboxylic acid to form the final product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "2-amino-3,4-dihydropyrazine-5-carboxamide", "2-pyridinecarboxylic acid" ], "Reaction": [ "Step 1: 3-chlorobenzoyl chloride is reacted with 2-amino-3,4-dihydropyrazine-5-carboxamide in the presence of a base such as triethylamine to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide.", "Step 2: N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide is then reacted with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide." ] } | |

Numéro CAS |

1251549-67-3 |

Formule moléculaire |

C24H24N4O3S2 |

Poids moléculaire |

480.6 |

Nom IUPAC |

N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29) |

Clé InChI |

PXFUFXOTCJTXHX-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

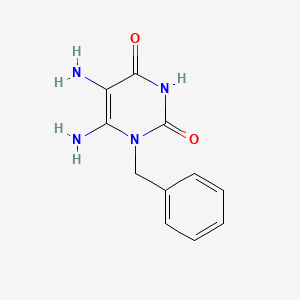

![3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2583579.png)

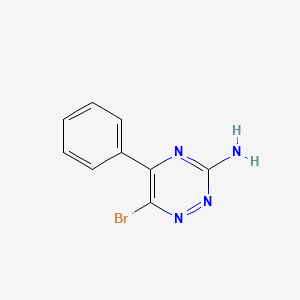

![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6,7-dimethoxy-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2583580.png)

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2583591.png)

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2583596.png)